molecular formula C16H13Cl2NO B2485782 [1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol CAS No. 92407-93-7

[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol

Cat. No. B2485782
CAS RN: 92407-93-7
M. Wt: 306.19
InChI Key: HAUIQJADWOTAIL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent reactants. This includes the conditions under which the reaction takes place, such as temperature and pressure, the catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Ring-Methylation of Indoles

Research on the ring-methylation of indoles, such as [1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol, highlights the selective methylation at the C3 position of indoles. This process was performed using supercritical methanol, yielding 3-methylindole in significant yield. The study suggests the route via (1H-indol-3-yl)methanol, which involves electrophilic aromatic substitution and reduction processes (Kishida et al., 2010).

Organocatalysis in Reactions Involving Indoles

In another study, aziridin-2-yl methanols were synthesized and tested as organocatalysts in reactions including N-methyl-indole, demonstrating their potential in catalyzing Diels–Alder reactions and Friedel–Crafts alkylations. The study showed moderate to good enantioselectivity, suggesting the potential of these organocatalysts in synthetic organic chemistry (Bonini et al., 2006).

Catalytic Synthesis of Bis(indolyl)methanes

A study revealed that RuCl3·3H2O is an effective catalyst for reactions involving indoles, leading to the formation of bis(indolyl)methanes. This study indicates that mono(indolyl)methanol is not an intermediate in these reactions, suggesting alternate pathways in the synthesis of indole derivatives (Qu et al., 2011).

Use of Chiral Auxiliaries in Catalysis

The synthesis of (S)-α,α-diphenyl-(indolin-2-yl)methanol and its use as a chiral auxiliary in catalysis was explored. This compound was used to catalyze the borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating its utility in producing chiral compounds with high optical purity (Martens et al., 1992).

Methanol as a Methylating Agent

A study on iridium-catalyzed methylation of indoles using methanol as the methylating agent shows a novel approach to synthesize 3-methyl-indoles. This transformation is significant as it uses a 'borrowing hydrogen' methodology and is performed under an air atmosphere, providing a direct route for methylation of indoles (Chen et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions to be taken while handling, and first aid measures in case of exposure .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could involve suggesting modifications to the molecular structure to enhance its properties or potential uses .

properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIQJADWOTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol

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